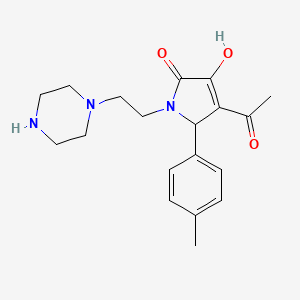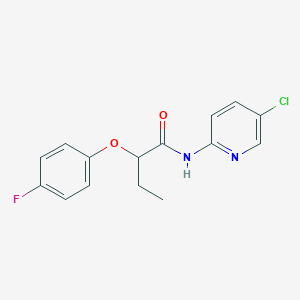![molecular formula C21H35N3O2 B5227106 3-[1-(Cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B5227106.png)
3-[1-(Cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one is a complex organic compound that features a cyclohexene ring, a piperidine ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of cyclohexanone with piperidine in the presence of p-toluenesulfonic acid to form 1-(1-cyclohexen-1-yl)piperidine . This intermediate is then reacted with 4-ethylpiperazine and a suitable acylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-[1-(Cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 3-[1-(Cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-[1-(Cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for chemical modifications and potential biological activity. This structural complexity distinguishes it from simpler analogs and enhances its utility in various research applications.
Propiedades
IUPAC Name |
3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2/c1-2-22-14-16-23(17-15-22)20(25)9-8-18-10-12-24(13-11-18)21(26)19-6-4-3-5-7-19/h6,18H,2-5,7-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXNUDURAJTFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)C3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5227030.png)
![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)
![5-[6-(cyclohexylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5227072.png)

![1-(3-Chloro-4-methylphenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5227078.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidine-4,6-dione](/img/structure/B5227092.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5227098.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227109.png)
![N'-[2-(4-bromobenzoyl)-1-(4-bromophenyl)-4-cyano-5-methylpyrrol-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B5227117.png)

![5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5227133.png)
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)

